molecular formula C11H10N2O B127406 1-Benzyl-1H-imidazole-5-carboxaldehyde CAS No. 85102-99-4

1-Benzyl-1H-imidazole-5-carboxaldehyde

Cat. No. B127406
CAS RN: 85102-99-4
M. Wt: 186.21 g/mol
InChI Key: QONDAZCJAPQGRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-1H-imidazole-5-carboxaldehyde is a specialty product for proteomics research applications . It is an important constituent in the synthesis of Fadolmidine, a novel α2-adrenoceptor (α2-AR) agonist that exhibits antinociception properties .


Synthesis Analysis

1-Benzyl-1H-imidazole-5-carboxaldehyde is a versatile building block in organic synthesis, commonly used as an intermediate or starting material for the preparation of various derivatives . It has been used in the design and synthesis of a series of novel 1-benzyl-1H-imidazole-5-carboxamide derivatives .


Molecular Structure Analysis

The molecular formula of 1-Benzyl-1H-imidazole-5-carboxaldehyde is C11H10N2O, and its molecular weight is 186.21 . The structure includes an imidazole ring attached to a benzyl group and a carboxaldehyde group .


Chemical Reactions Analysis

1-Benzyl-1H-imidazole-5-carboxaldehyde is a key component in the synthesis of various derivatives due to its versatile nature . It plays a crucial role in the synthesis of Fadolmidine .


Physical And Chemical Properties Analysis

1-Benzyl-1H-imidazole-5-carboxaldehyde appears as an off-white solid . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis of Functional Molecules

1-Benzyl-1H-imidazole-5-carboxaldehyde plays a crucial role in the synthesis of functional molecules. The imidazole ring in the compound is a key component in many functional molecules used in a variety of everyday applications .

Pharmaceutical Applications

Imidazoles, including 1-Benzyl-1H-imidazole-5-carboxaldehyde, are widely used in pharmaceuticals. They are part of the structure of many drugs due to their versatile chemical properties .

Agrochemical Applications

This compound can be utilized in the synthesis of agrochemicals. Its functional groups, such as the aldehyde and benzyl moieties, enable further chemical modifications and reactions to produce compounds with desired properties or activities .

Organic Compound Synthesis

1-Benzyl-1H-imidazole-5-carboxaldehyde can be used in the synthesis of other organic compounds of interest. Its unique structure allows it to undergo various chemical reactions, leading to the formation of new compounds .

Synthesis of Fadolmidine

1-Benzyl-1H-imidazole-5-carboxaldehyde is a constituent in the synthesis of Fadolmidine, a novel α2-adrenoceptor (α2-AR) agonist that exhibits antinociception properties .

Research into Dyes for Solar Cells and Other Optical Applications

Imidazoles, including 1-Benzyl-1H-imidazole-5-carboxaldehyde, are being researched for use in dyes for solar cells and other optical applications. Their unique chemical properties make them suitable for these applications .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the GHS classification . Precautionary statements include P264, P270, P280, P301 + P312, P305 + P351 + P338, and P337 + P313 .

properties

IUPAC Name

3-benzylimidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-8-11-6-12-9-13(11)7-10-4-2-1-3-5-10/h1-6,8-9H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONDAZCJAPQGRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378299
Record name 1-Benzyl-1H-imidazole-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-1H-imidazole-5-carboxaldehyde

CAS RN

85102-99-4
Record name 1-Benzyl-1H-imidazole-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzyl-1H-imidazole-5-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.